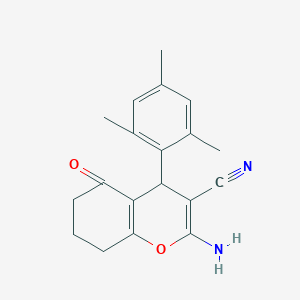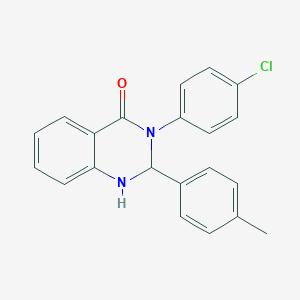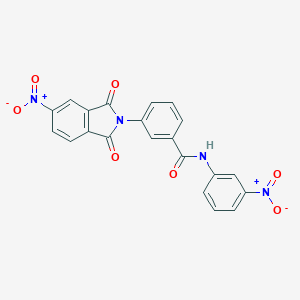![molecular formula C27H26N2OS B393198 1,3-bis(4-methylphenyl)-2-[5-(phenylsulfanyl)furan-2-yl]imidazolidine](/img/structure/B393198.png)
1,3-bis(4-methylphenyl)-2-[5-(phenylsulfanyl)furan-2-yl]imidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-bis(4-methylphenyl)-2-[5-(phenylsulfanyl)furan-2-yl]imidazolidine is a complex organic compound that belongs to the class of imidazolidines. This compound is characterized by its unique structure, which includes two 4-methylphenyl groups and a phenylsulfanyl-furyl moiety attached to an imidazolidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-methylphenyl)-2-[5-(phenylsulfanyl)furan-2-yl]imidazolidine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzaldehyde with phenylsulfanyl-furylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized using a reducing agent such as sodium borohydride to yield the desired imidazolidine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and recrystallization to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-bis(4-methylphenyl)-2-[5-(phenylsulfanyl)furan-2-yl]imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the imidazolidine ring into a more saturated form.
Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions with halogens or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides), solvents (dichloromethane, toluene).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolidines, and various substituted derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3-bis(4-methylphenyl)-2-[5-(phenylsulfanyl)furan-2-yl]imidazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,3-bis(4-methylphenyl)-2-[5-(phenylsulfanyl)furan-2-yl]imidazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(4-methylphenyl)imidazolidine: Lacks the phenylsulfanyl-furyl moiety, resulting in different chemical properties and reactivity.
2-[5-(Phenylsulfanyl)-2-furyl]imidazolidine: Lacks the 4-methylphenyl groups, affecting its overall stability and biological activity.
1,3-Bis(4-methylphenyl)-2-furylimidazolidine: Similar structure but without the phenylsulfanyl group, leading to variations in its chemical behavior.
Uniqueness
1,3-bis(4-methylphenyl)-2-[5-(phenylsulfanyl)furan-2-yl]imidazolidine is unique due to the presence of both 4-methylphenyl and phenylsulfanyl-furyl groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C27H26N2OS |
|---|---|
Molekulargewicht |
426.6g/mol |
IUPAC-Name |
1,3-bis(4-methylphenyl)-2-(5-phenylsulfanylfuran-2-yl)imidazolidine |
InChI |
InChI=1S/C27H26N2OS/c1-20-8-12-22(13-9-20)28-18-19-29(23-14-10-21(2)11-15-23)27(28)25-16-17-26(30-25)31-24-6-4-3-5-7-24/h3-17,27H,18-19H2,1-2H3 |
InChI-Schlüssel |
QBOBMYBIEDSNLP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=CC=C(O3)SC4=CC=CC=C4)C5=CC=C(C=C5)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=CC=C(O3)SC4=CC=CC=C4)C5=CC=C(C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-amino-4-(5-butylthiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B393118.png)
![3-[2-({2,4-bisnitrophenyl}hydrazono)-2-(4-fluorophenyl)ethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B393120.png)

![6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one](/img/structure/B393126.png)
![2-(4-allyl-2-methoxyphenoxy)-N'-{[2-(allyloxy)-1-naphthyl]methylene}acetohydrazide](/img/structure/B393129.png)
![N-{4-[3-(ETHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL}-N,N-DIMETHYLAMINE](/img/structure/B393131.png)
![N-[1-(3-Chloro-4-fluoroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]isovaleramide](/img/structure/B393132.png)

![3-{[(3,4-dimethoxyphenyl)acetyl]hydrazono}-N-(2-methoxybenzyl)butanamide](/img/structure/B393134.png)
![4-(4-bromophenyl)-2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B393136.png)

